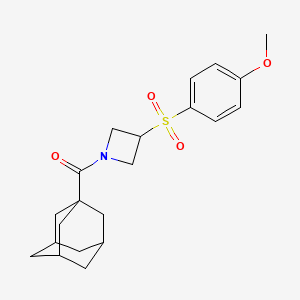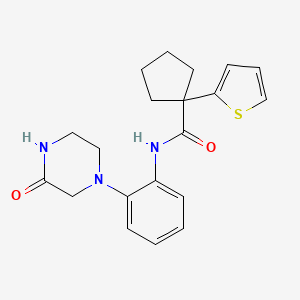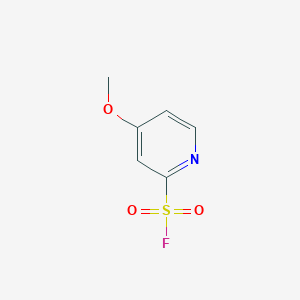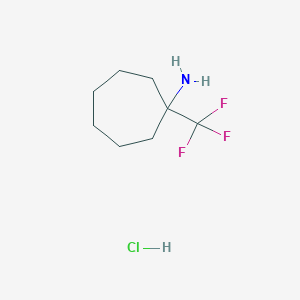
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2470440-92-5 . It is a versatile compound used in scientific research, with potential applications in various fields such as medicinal chemistry and material science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H14F3N.ClH/c9-8(10,11)7(12)5-3-1-2-4-6-7;/h1-6,12H2;1H . This indicates that the molecule consists of a cycloheptane ring with a trifluoromethyl group and an amine group attached to the same carbon atom, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 217.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
The exact mechanism of action of TCA is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
TCA has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity in mice, reduce blood pressure in rats, and increase heart rate in dogs. TCA has also been shown to have antidepressant and anxiolytic effects in animal studies. However, the exact effects of TCA on humans are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
TCA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through reaction conditions and starting materials. TCA is also relatively stable and can be stored for extended periods without significant degradation. However, TCA has several limitations, including its potential toxicity and the need for caution when handling and using it in lab experiments.
Future Directions
There are several future directions for the use of TCA in scientific research. One potential direction is to investigate its potential as a therapeutic agent for depression and anxiety disorders. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to determine the safety and efficacy of TCA in humans and to optimize its synthesis and purification methods.
Conclusion
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TCA as a therapeutic agent and to optimize its use in scientific research.
Synthesis Methods
The synthesis of TCA involves the reaction of cycloheptanone with trifluoroacetic acid and hydroxylamine hydrochloride. The resulting product is then treated with hydrogen chloride to obtain TCA hydrochloride. The purity and yield of TCA depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
TCA has been used in various scientific research studies, including the investigation of the central nervous system, cardiovascular system, and the immune system. It has been used as a tool to study the effects of monoamine oxidase inhibitors, which are a class of drugs used to treat depression and anxiety disorders. TCA has also been used to study the role of neurotransmitters such as dopamine and norepinephrine in the brain.
Properties
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)5-3-1-2-4-6-7;/h1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKWLZWJNOURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
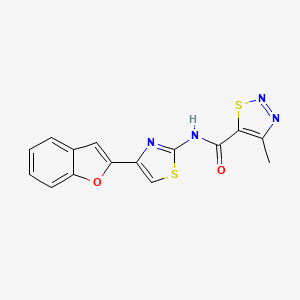
![N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2795121.png)
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2795123.png)
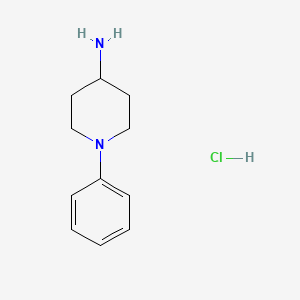
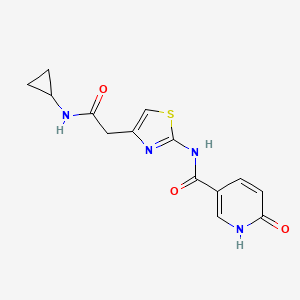


![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
